molecular formula C20H15ClN2OS B407338 2-(4-chlorophenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-chlorophenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B407338
M. Wt: 366.9g/mol
InChI Key: YXKDJWQNNHHRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that features a unique tricyclic structure. This compound is characterized by the presence of a chlorophenyl group, a thiophene ring, and an oxa-diazatricyclic core. The intricate arrangement of these functional groups and rings makes this compound of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that contain the necessary functional groups. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound are maintained.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form corresponding phenyl derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the chlorophenyl and thiophene rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-chlorophenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-chlorophenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique tricyclic structure and the presence of both chlorophenyl and thiophene groups. Similar compounds include:

    Thiophene derivatives: Compounds with a thiophene ring but lacking the tricyclic structure.

    Chlorophenyl compounds: Compounds with a chlorophenyl group but different core structures.

    Oxa-diazatricyclic compounds: Compounds with a similar tricyclic core but different substituents.

Properties

Molecular Formula

C20H15ClN2OS

Molecular Weight

366.9g/mol

IUPAC Name

2-(4-chlorophenyl)-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H15ClN2OS/c21-14-9-7-13(8-10-14)16-12-17-15-4-1-2-5-18(15)24-20(23(17)22-16)19-6-3-11-25-19/h1-11,17,20H,12H2

InChI Key

YXKDJWQNNHHRJR-UHFFFAOYSA-N

SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC=CS5

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Cl)C5=CC=CS5

Origin of Product

United States

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